Diazanium;2-dodecoxysulfonylbutanedioate

Description

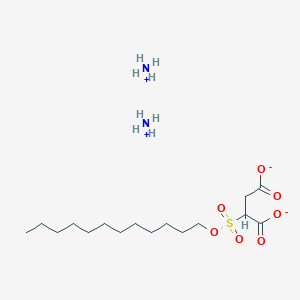

Diazanium;2-dodecoxysulfonylbutanedioate is an ammonium (diazanium) salt of a sulfonated butanedioate (succinate) derivative. Its structure comprises a dodecoxy (C₁₂H₂₅O-) chain linked to a sulfonyl group (-SO₂-) and a butanedioate (succinate) backbone, with two ammonium (NH₄⁺) counterions. The IUPAC name reflects its substituents: the diazanium cation (N₂H₅⁺ or (NH₄⁺)₂) and the sulfonated carboxylate anion .

This compound is hypothesized to function as a surfactant or emulsifier due to its amphiphilic structure, combining a hydrophobic dodecoxy chain with hydrophilic sulfonate and carboxylate groups. Such properties are common in sulfosuccinates and sulfonates, which are widely used in industrial and pharmaceutical applications .

Properties

Molecular Formula |

C16H36N2O7S |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

diazanium;2-dodecoxysulfonylbutanedioate |

InChI |

InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-24(21,22)14(16(19)20)13-15(17)18;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1H3 |

InChI Key |

SARYDYBBHOGYLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazanium;2-dodecoxysulfonylbutanedioate typically involves the diazotization of an aromatic amine followed by the introduction of the dodecoxysulfonylbutanedioate group. The reaction conditions often require a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to form the diazonium salt. The subsequent reaction with the dodecoxysulfonylbutanedioate group can be facilitated by various coupling agents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diazanium;2-dodecoxysulfonylbutanedioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.

Substitution: The diazonium group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, cyanides, hydroxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

Diazanium;2-dodecoxysulfonylbutanedioate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

Medicine: Investigated for its potential use in drug delivery systems and as a linker for targeted therapies.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diazanium;2-dodecoxysulfonylbutanedioate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form covalent bonds and modify the properties of the target molecules. The pathways involved in these reactions are influenced by the specific functional groups present in the compound and the reaction conditions .

Comparison with Similar Compounds

Sodium Dioctyl Sulfosuccinate (Docusate Sodium)

Structure : C₂₀H₃₇NaO₇S

Properties :

Comparison :

- Alkyl Chain: Diazanium;2-dodecoxysulfonylbutanedioate has a longer dodecoxy chain (C₁₂ vs.

- Counterion : Ammonium (NH₄⁺) vs. sodium (Na⁺). Ammonium salts may exhibit pH-sensitive stability, releasing NH₃ under alkaline conditions .

| Property | This compound | Docusate Sodium |

|---|---|---|

| Molecular Formula | (NH₄)₂C₁₆H₂₈O₇S | C₂₀H₃₇NaO₇S |

| Molecular Weight | ~438 g/mol (estimated) | 444.56 g/mol |

| Alkyl Chain Length | C₁₂ | C₈ |

| Key Applications | Potential surfactant, emulsifier | Laxative, emulsifier |

| Solubility | Moderate in water (inferred) | High |

Diammonium Dodecylbenzenesulfonate

Structure : (NH₄)₂C₁₈H₂₉O₆S₂

Properties :

Comparison :

- Backbone : this compound uses a succinate backbone, while dodecylbenzenesulfonate employs a benzene ring. The former may offer biodegradability advantages.

- Functionality : Both act as surfactants, but the succinate derivative could exhibit lower toxicity due to metabolic pathways for carboxylate groups .

Ammonium Hexachloroosmate(IV)

Structure : (NH₄)₂OsCl₆

Properties :

Comparison :

- Chemical Class : While both contain diazanium, hexachloroosmate is a coordination complex with transition metals, unlike the organic sulfonate derivative.

- Reactivity : The target compound is less reactive toward redox processes but more suited for surface-active roles.

Key Research Findings

Surfactant Performance : Longer alkyl chains (e.g., C₁₂) in sulfonates reduce CMC by enhancing hydrophobic interactions, as seen in docusate derivatives .

pH Sensitivity : Ammonium-based salts may decompose under acidic conditions, releasing NH₃ and altering solution pH, unlike sodium salts .

Biodegradability : Succinate-based surfactants are generally more biodegradable than benzenesulfonates due to enzymatic cleavage of ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.